2-Amino-4-cyanobenzoic acid

Beschreibung

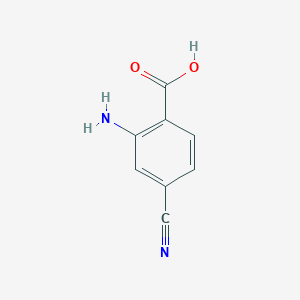

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-cyanobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYSISNGLCCCBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Cyanobenzoic Acid and Its Precursors

Established and Emerging Synthetic Pathways for 2-Amino-4-cyanobenzoic acid

The established and emerging synthetic pathways for this compound primarily involve the strategic introduction of the amino and cyano functionalities onto a benzoic acid scaffold. These routes can be broadly categorized into reductive strategies, cyanation reactions, direct functionalization, and multi-step syntheses from simple aromatic precursors.

Reductive Strategies for Nitro-Substituted Benzoic Acid Precursors

A common and effective method for the synthesis of this compound involves the reduction of a nitro-substituted precursor, namely 4-cyano-2-nitrobenzoic acid. The selective reduction of the nitro group to an amino group in the presence of a cyano and a carboxylic acid group is a critical step. Various reducing agents and catalytic systems have been employed to achieve this transformation with high efficiency and chemoselectivity.

Catalytic hydrogenation is a widely used method for this reduction. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, are optimized to ensure the complete reduction of the nitro group without affecting the cyano or carboxylic acid functionalities. Other reducing agents like tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium dithionite (B78146) (Na₂S₂O₄) can also be utilized for this conversion. The choice of the reducing agent can be influenced by the scale of the reaction and the desired work-up procedure.

Below is a table summarizing various reductive strategies for nitro-substituted benzoic acid precursors, which are applicable to the synthesis of this compound.

| Precursor | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| 4-Nitrobenzoic Acid | cis-Rh(CO)₂(amine)₂ / CO | Aqueous amine | 100 | 0.9 | High |

| 4-Nitrophenol | p(AMPS)-Cu(0) hydrogel / NaBH₄ | Water | 30 | Ambient | >95 |

| 4-Nitrophenol | Nanostructured materials / NaBH₄ | Water | Room Temp | Ambient | High |

This table presents data for similar reductions on related nitro-aromatic compounds to illustrate the general methodologies.

Cyanation Reactions on Halogenated or Diazotized Intermediates

Cyanation reactions are pivotal in the synthesis of this compound, where a cyano group is introduced onto the aromatic ring. This is typically achieved by reacting a suitable precursor, such as a halogenated or diazotized aminobenzoic acid, with a cyanide source.

The Sandmeyer reaction is a classic and widely utilized method for introducing a cyano group onto an aromatic ring. wikipedia.orgnih.gov This reaction involves the diazotization of an aromatic amine, followed by the displacement of the diazonium group with a cyanide nucleophile, typically in the presence of a copper(I) salt catalyst. wikipedia.orgnih.gov For the synthesis of this compound, this would involve the diazotization of a 2-amino-4-halobenzoic acid or a protected 2,4-diaminobenzoic acid, followed by reaction with a cyanide salt like copper(I) cyanide (CuCN) or sodium cyanide (NaCN).

The optimization of the Sandmeyer reaction is crucial for achieving high yields and purity. nih.gov Key parameters that are often fine-tuned include the temperature of the diazotization and cyanation steps, the concentration of the acid used for diazotization, and the nature of the copper catalyst and cyanide source. nih.gov One-pot procedures, where diazotization and cyanation are carried out sequentially in the same reaction vessel, have been developed to improve the efficiency and safety of the process. rsc.org

The following table provides representative conditions for the Sandmeyer cyanation of aromatic amines.

| Starting Material | Diazotization Conditions | Cyanation Reagent | Catalyst | Solvent | Yield (%) |

| Aromatic Amine | NaNO₂ / HCl, 0-5 °C | CuCN | - | Water | Good |

| Aromatic Amine | t-BuONO / acid | KCN | CuCN/CuBr₂ | Acetonitrile | 34-92 |

| Aromatic Amine | NaNO₂ / H₂SO₄ | NaCN | - | Water | Good |

This table illustrates general conditions for the Sandmeyer reaction on various aromatic amines.

Palladium-catalyzed cyanation has emerged as a powerful and versatile alternative to the traditional Sandmeyer reaction for the synthesis of aryl nitriles. rsc.org This method involves the cross-coupling of an aryl halide or triflate with a cyanide source, catalyzed by a palladium complex. For the synthesis of this compound, a suitable precursor would be a 2-amino-4-halobenzoic acid, such as 2-amino-4-bromobenzoic acid.

A variety of palladium catalysts and ligand systems have been developed to facilitate this transformation with high efficiency and functional group tolerance. rsc.org Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as Xantphos and 2-(di-t-butylphosphino)-1,1'-binaphthyl being particularly effective. arkat-usa.org Non-toxic and easy-to-handle cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred over more toxic cyanide salts. organic-chemistry.orgnih.gov

The table below summarizes typical conditions for palladium-catalyzed cyanation of aryl halides.

| Aryl Halide | Palladium Source | Ligand | Cyanide Source | Solvent | Temperature (°C) |

| Aryl Bromide | Pd(OAc)₂ | None | K₄[Fe(CN)₆] | DMAC | 120 |

| Aryl Chloride | Pd(OAc)₂ | 2-(di-t-butylphosphino)-1,1'-binaphthyl | Zn(CN)₂ | DMF | 110 |

| (Hetero)aryl Halide | Palladacycle | - | K₄[Fe(CN)₆]·3H₂O | - | - |

This table showcases representative conditions for palladium-catalyzed cyanation reactions.

Direct Functionalization Approaches to the Aromatic Ring

Direct functionalization of the aromatic ring through C-H activation is a rapidly developing field in organic synthesis, offering a more atom-economical and environmentally friendly approach to the synthesis of functionalized molecules. nih.gov In the context of this compound synthesis, this would ideally involve the direct cyanation of a 2-aminobenzoic acid precursor at the C-4 position.

However, achieving regioselective C-H cyanation on a complex aromatic substrate like 2-aminobenzoic acid presents significant challenges. The presence of multiple functional groups (amino, carboxylic acid) can lead to issues with catalyst poisoning and competing side reactions. While methods for the direct C-H cyanation of arenes have been reported, their application to highly functionalized substrates like aminobenzoic acids is still an area of active research. nih.gov Iron-catalyzed ortho-amination of aromatic carboxamides has been shown to produce anthranilic acid derivatives, but direct cyanation at a specific position remains a hurdle. nih.gov

Current research in this area is focused on the development of novel catalytic systems and directing groups that can enable the selective functionalization of specific C-H bonds. While a direct and efficient C-H cyanation route to this compound is not yet well-established, progress in this field may offer more streamlined synthetic strategies in the future.

Multi-Step Synthesis from Accessible Aromatic Starting Materials

A multi-step synthesis from a simple and readily available aromatic starting material, such as toluene (B28343), represents a practical approach for the industrial-scale production of this compound. A plausible synthetic route could involve the following sequence of reactions:

Nitration of Toluene: Toluene is first nitrated to introduce a nitro group onto the aromatic ring. This reaction typically yields a mixture of ortho- and para-nitrotoluene. The para-isomer is the desired starting material for the subsequent steps.

Oxidation of the Methyl Group: The methyl group of p-nitrotoluene is then oxidized to a carboxylic acid group to form 4-nitrobenzoic acid. This oxidation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.

Introduction of a Second Nitro Group: The 4-nitrobenzoic acid is then subjected to a second nitration to introduce a nitro group at the 2-position, yielding 2,4-dinitrobenzoic acid.

Selective Reduction: One of the nitro groups, preferably the one at the 2-position, is selectively reduced to an amino group. This can be a challenging step requiring careful control of reaction conditions and the choice of reducing agent.

Diazotization and Cyanation: The remaining nitro group is then reduced to an amino group, followed by diazotization and a Sandmeyer reaction to introduce the cyano group, ultimately yielding this compound.

An alternative, and potentially more direct, multi-step synthesis is outlined in a patent, which describes the synthesis of 4-cyanobenzoic acid derivatives from substituted toluenes. google.com This process involves the reduction of a nitro group to an amino group, followed by diazotization and cyanation to form a cyanotoluene derivative. The final step is the oxidation of the methyl group to a carboxylic acid. google.com Adapting this strategy, one could envision a route starting from 2-amino-4-nitrotoluene.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, including this compound and its precursors. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One sustainable approach involves the use of biocatalysis. For example, the biosynthesis of aminobenzoic acids can be achieved through the shikimate pathway, starting from renewable feedstocks like glucose. mdpi.com This method avoids the use of harsh reagents and petroleum-derived precursors typically employed in traditional chemical synthesis. mdpi.com

Another green strategy is the use of electrochemical methods. The electrocarboxylation of 4-iodobenzonitrile (B145841) using carbon dioxide as a C1 source offers a sustainable route to 4-cyanobenzoic acid. mdpi.com This process can be carried out in ionic liquids, which are considered "green solvents," and utilizes silver cathodes to reduce the required electrochemical potential. mdpi.com

The replacement of hazardous reagents and solvents is a core tenet of green chemistry. In the context of cyanation reactions, efforts have been made to replace heavy metal cyanides with less toxic alternatives and to use easily recyclable solvents instead of high-boiling, water-soluble ones like DMF. googleapis.com

The following table highlights some green chemistry approaches relevant to the synthesis of this compound and related compounds:

| Green Chemistry Principle | Application in Synthesis |

| Use of Renewable Feedstocks | Biosynthesis of aminobenzoic acids from glucose via the shikimate pathway. mdpi.com |

| Use of Safer Solvents and Auxiliaries | Replacement of DMF with more environmentally benign solvents in cyanation reactions. googleapis.com |

| Design for Energy Efficiency | Electrochemical synthesis using silver cathodes to lower the energy input. mdpi.com |

| Use of Catalysis | Palladium-catalyzed cyanation reactions for efficient C-CN bond formation. googleapis.com |

| Atom Economy | Electrochemical carboxylation that incorporates CO2 directly into the product. mdpi.com |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters that are often adjusted include temperature, reaction time, catalyst loading, and the choice of solvent and base.

In palladium-catalyzed cyanation reactions, the choice of catalyst, ligand, and solvent system can significantly impact the reaction's efficiency. For instance, the use of a specific palladium catalyst in combination with an appropriate ligand can allow the reaction to proceed at lower temperatures and with lower catalyst loadings. The solvent can also play a critical role, with some solvents promoting higher solubility of reactants and better catalyst stability.

For reactions involving diazotization, such as the Sandmeyer reaction, careful control of temperature is essential to prevent the decomposition of the diazonium salt. The concentration of the acid and the rate of addition of the nitrite (B80452) source are also important parameters to control.

The following table provides examples of reaction parameters that can be optimized for different synthetic steps:

| Reaction Type | Key Parameters for Optimization | Desired Outcome |

| Palladium-catalyzed Cyanation | Catalyst and ligand selection, solvent, temperature, base. | High yield, low catalyst loading, short reaction time. |

| Sandmeyer Reaction | Temperature, acid concentration, rate of reagent addition. | High yield, minimal side-product formation. |

| Nitro Group Reduction | Catalyst (e.g., Pd/C, Fe), hydrogen pressure, solvent, temperature. | Complete and selective reduction to the amino group. |

| Methyl Group Oxidation | Oxidizing agent (e.g., KMnO4, CrO3), temperature, reaction time. | High yield of the carboxylic acid without over-oxidation. |

Purification and Isolation Techniques for Research-Grade this compound

Obtaining research-grade this compound requires effective purification and isolation techniques to remove unreacted starting materials, reagents, and by-products. The choice of method depends on the physical and chemical properties of the target compound and the impurities present.

Crystallization is a common and effective method for purifying solid compounds like this compound. This technique relies on the differential solubility of the compound and its impurities in a given solvent or solvent mixture. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities in the solution. The choice of solvent is critical and is often determined empirically. For cyanobenzoic acids, crystallization from water or aqueous solvent mixtures is often employed. chemicalbook.com

Chromatography is another powerful purification technique. Column chromatography, using a solid stationary phase like silica (B1680970) gel and a liquid mobile phase, can separate compounds based on their differential adsorption to the stationary phase. This method is particularly useful for separating complex mixtures or for isolating compounds with similar polarities. Thin-layer chromatography (TLC) is often used to monitor the progress of the purification.

Extraction is used to separate the desired product from a reaction mixture based on its solubility in different immiscible liquids. For example, after a reaction, the product might be extracted into an organic solvent from an aqueous phase. The pH of the aqueous phase can be adjusted to facilitate the separation of acidic or basic compounds.

Filtration is a simple and essential technique used to separate a solid product from a liquid. This is typically done after crystallization to collect the purified crystals.

The following table summarizes common purification techniques for this compound:

| Purification Technique | Principle of Separation | Application |

| Crystallization | Differential solubility of the compound and impurities. | Primary method for purifying the final solid product. |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase. | Separation of complex mixtures and purification of intermediates. |

| Extraction | Differential solubility in immiscible liquids. | Work-up procedure to separate the product from the reaction mixture. |

| Filtration | Separation of a solid from a liquid. | Isolation of the crystallized product. |

Chemical Reactivity and Transformation Mechanisms of 2 Amino 4 Cyanobenzoic Acid

Role as a Versatile Synthetic Building Block in Organic Chemistry

2-Amino-4-cyanobenzoic acid is a valuable intermediate in organic synthesis due to the presence of three distinct functional groups: an amino group, a cyano group, and a carboxylic acid. This trifunctional nature allows for a wide range of chemical transformations, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and materials. innospk.com The strategic positioning of these groups on the benzene (B151609) ring enables selective reactions and the construction of diverse molecular architectures.

The amino group of this compound is a primary aromatic amine, which can undergo a variety of characteristic reactions. One of the most significant transformations is diazotization, followed by Sandmeyer or related reactions. In this two-step process, the amino group is first converted to a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. google.com This intermediate can then be replaced by a wide range of substituents, including halogens, hydroxyl groups, and even another cyano group. google.com This reactivity provides a powerful tool for introducing diverse functionalities onto the aromatic ring. Additionally, the amino group can be acylated to form amides or alkylated to form secondary or tertiary amines, which can be useful for protecting the amino group or for building more complex molecular structures.

The cyano, or nitrile, group is a versatile functional group that can be converted into several other functionalities. researchgate.net One of the most common transformations is its reduction to a primary amine (an aminomethyl group). This can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. This conversion is particularly useful for synthesizing compounds with an additional amino group, which can then be further functionalized.

The cyano group can also be hydrolyzed to a carboxylic acid under acidic or basic conditions. This would convert this compound into a dicarboxylic acid derivative. Furthermore, the cyano group can participate in cycloaddition reactions and can be used to construct heterocyclic rings. researchgate.net

The carboxylic acid group of this compound can readily undergo esterification and amidation reactions. Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. thermofisher.com Amide formation, on the other hand, involves coupling the carboxylic acid with a primary or secondary amine, often facilitated by a coupling reagent to form an amide bond. thermofisher.comnih.gov These reactions are fundamental in peptide synthesis and for the creation of various other complex organic molecules. thermofisher.com The carboxylic acid can also be converted to an acid chloride, which is a more reactive derivative that can readily react with a variety of nucleophiles.

Cyclization and Heterocycle Formation Pathways utilizing this compound

The unique arrangement of the amino, cyano, and carboxylic acid groups in this compound makes it a valuable precursor for the synthesis of heterocyclic compounds. google.com The amino group can act as a nucleophile, while the cyano and carboxylic acid groups can act as electrophiles or participate in cyclization reactions after suitable activation. For instance, the amino group can react with a carbonyl compound to form an imine, which can then undergo an intramolecular cyclization. Similarly, the presence of both an amino and a cyano group can facilitate the formation of nitrogen-containing heterocycles. nih.gov For example, 2-amino-3-cyano-4H-chromenes can be synthesized through a three-component reaction involving an aldehyde, malononitrile, and a phenol, highlighting the utility of the 2-amino-3-cyano scaffold in heterocycle synthesis. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions of this compound

The benzene ring of this compound is substituted with both activating and deactivating groups, which influences its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) : In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reactivity and regioselectivity of EAS are governed by the nature of the substituents already present on the ring. The amino group (-NH₂) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the cyano (-CN) and carboxylic acid (-COOH) groups are deactivating groups and meta-directors because they withdraw electron density from the ring. wikipedia.org

In the case of this compound, the powerful activating effect of the amino group will dominate, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, the deactivating nature of the cyano and carboxylic acid groups will make the ring less reactive towards electrophilic attack compared to aniline.

Nucleophilic Aromatic Substitution (NAS) : Nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile. nih.gov This type of reaction is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. libretexts.orglibretexts.org The cyano group is a strong electron-withdrawing group and can activate the ring for NAS, particularly at the ortho and para positions relative to a good leaving group. libretexts.org While this compound itself does not have a typical leaving group for NAS, derivatives where the amino group is converted into a better leaving group (e.g., a diazonium salt) could potentially undergo nucleophilic substitution.

Redox Chemistry of this compound and its Derivatives

The functional groups of this compound can participate in various oxidation and reduction reactions. The amino group can be oxidized, although this can sometimes lead to complex product mixtures. Conversely, the cyano group can be reduced to an amine, as mentioned earlier. The carboxylic acid group is generally resistant to further oxidation but can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

The synthesis of related cyanobenzoic acids often involves redox steps. For example, a common synthetic route to 4-cyanobenzoic acid involves the oxidation of a methyl group on a toluene (B28343) derivative to a carboxylic acid and the reduction of a nitro group to an amino group, which is then converted to a cyano group. google.com Redox-neutral annulations have also been reported for reactions involving related compounds, such as the reaction of cyclic amines with ortho-cyanomethylbenzaldehydes, which proceed through an amine α-C-H bond functionalization. nih.gov

Interactive Data Table of Functional Group Transformations

| Functional Group | Transformation | Reagents/Conditions | Product Functional Group |

| Amino (-NH₂) | Diazotization | NaNO₂, HCl | Diazonium salt (-N₂⁺) |

| Amino (-NH₂) | Acylation | Acyl chloride, pyridine | Amide (-NHCOR) |

| Cyano (-CN) | Reduction | LiAlH₄ or H₂, catalyst | Amine (-CH₂NH₂) |

| Cyano (-CN) | Hydrolysis | H⁺ or OH⁻, H₂O | Carboxylic acid (-COOH) |

| Carboxylic Acid (-COOH) | Esterification | Alcohol, H⁺ catalyst | Ester (-COOR) |

| Carboxylic Acid (-COOH) | Amidation | Amine, coupling agent | Amide (-CONHR) |

| Carboxylic Acid (-COOH) | Reduction | LiAlH₄ | Alcohol (-CH₂OH) |

Advanced Spectroscopic and Structural Elucidation of 2 Amino 4 Cyanobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of a compound in solution. While complete experimental NMR data for 2-Amino-4-cyanobenzoic acid is not widely published, analysis of its methyl ester derivative, this compound methyl ester, provides significant insight into the proton environment of the aromatic ring. googleapis.com

The ¹H NMR spectrum of the methyl ester derivative in CDCl₃ shows distinct signals for the three aromatic protons and the two amine protons. googleapis.com The proton assignments can be deduced from their chemical shifts, multiplicities, and coupling constants (J). The proton ortho to the carboxylate group (H-6) is expected to be the most deshielded, appearing furthest downfield.

Table 1: ¹H NMR Spectral Data for this compound methyl ester googleapis.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-6 | 7.93 | Doublet (d) | 8.2 | Proton ortho to COOCH₃ |

| H-3 | 6.94 | Doublet (d) | 1.4 | Proton ortho to NH₂ |

| H-5 | 6.87 | Doublet of doublets (dd) | 8.2, 1.6 | Proton meta to both groups |

| -NH₂ | 5.93 | Singlet (s) | - | Amine protons |

| -OCH₃ | 3.90 | Singlet (s) | - | Methyl ester protons |

For the parent carboxylic acid, the singlet for the methyl ester protons would be absent, replaced by a broad singlet for the carboxylic acid proton, typically appearing far downfield (>10 ppm). The chemical shifts of the aromatic protons would be similar, though slight variations may occur due to the change from an ester to a carboxylic acid group.

A predicted ¹³C NMR spectrum for this compound would feature eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. The carbonyl carbon of the carboxylic acid would have the largest chemical shift. The carbon atom attached to the electron-donating amino group (C-2) would be shifted upfield, while the carbons attached to the electron-withdrawing cyano (C-4) and carboxyl (C-1) groups would be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~170 | Carbonyl carbon, highly deshielded |

| C-2 (-NH₂) | ~152 | Attached to electron-donating NH₂, deshielded by proximity to COOH |

| C-4 (-CN) | ~135 | Attached to electron-withdrawing CN |

| C-6 | ~132 | Ortho to COOH group |

| C-1 | ~118 | Quaternary carbon attached to COOH, upfield due to NH₂ influence |

| C-5 | ~117 | Meta to both functional groups |

| C≡N | ~116 | Cyano group carbon |

| C-3 | ~110 | Ortho to NH₂ group, shielded |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of a compound.

Fundamental Mode Assignments and Band Analysis

The vibrational spectrum of this compound is characterized by the modes of its three functional groups—amino (-NH₂), cyano (-C≡N), and carboxylic acid (-COOH)—as well as the vibrations of the benzene (B151609) ring. By comparing with similar molecules like 4-cyanobenzoic acid and 2-amino-4-chlorobenzoic acid, a detailed assignment of the fundamental vibrational modes can be proposed. icm.edu.plresearchgate.net

Carboxylic Acid Group Vibrations : The -COOH group is characterized by a strong O-H stretching band, typically broad, in the 2500-3300 cm⁻¹ region. A sharp and intense C=O stretching vibration is expected around 1680-1710 cm⁻¹. The C-O stretching and O-H in-plane bending modes are coupled and appear in the 1210-1440 cm⁻¹ range.

Amino Group Vibrations : The -NH₂ group exhibits symmetric and asymmetric N-H stretching vibrations, typically appearing between 3300 and 3500 cm⁻¹. The N-H scissoring (in-plane bending) mode is found near 1600 cm⁻¹.

Cyano Group Vibrations : The cyano group has a very characteristic C≡N stretching vibration that appears as a sharp, medium-intensity band in the 2220-2240 cm⁻¹ region.

Aromatic Ring Vibrations : The C-H stretching modes of the aromatic ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically occur in the 1450-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations give rise to several bands in the fingerprint region (below 1300 cm⁻¹).

Table 3: Proposed Fundamental Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Description |

| 3300 - 3500 | ν(N-H) | Asymmetric and symmetric stretching of the amino group |

| ~3100 | ν(C-H) | Aromatic C-H stretching |

| 2500 - 3300 | ν(O-H) | Stretching of the carboxylic acid hydroxyl group (broad) |

| 2220 - 2240 | ν(C≡N) | Cyano group stretching (sharp) |

| 1680 - 1710 | ν(C=O) | Carbonyl stretching of the carboxylic acid |

| ~1600 | δ(N-H) | N-H scissoring (bending) of the amino group |

| 1450 - 1600 | ν(C=C) | Aromatic ring stretching |

| 1210 - 1440 | ν(C-O) / δ(O-H) | Coupled C-O stretching and O-H in-plane bending |

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Behavior Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. SERS can provide valuable information on the adsorption orientation and interaction of this compound with a metal surface.

The adsorption behavior of this compound would be dictated by the affinity of its functional groups for the metal substrate.

Carboxylate Group Adsorption : The carboxylic acid can deprotonate to a carboxylate (-COO⁻) and bind strongly to silver or gold surfaces through both oxygen atoms, leading to significant enhancement of the symmetric and asymmetric COO⁻ stretching modes.

Amino Group Adsorption : The lone pair of electrons on the nitrogen atom of the amino group can also form a coordinate bond with the metal surface. This interaction would be evident from changes in the N-H stretching and bending modes.

Cyano Group Adsorption : The cyano group can also interact with the metal surface through the nitrogen lone pair or the π-system of the triple bond.

The SERS spectrum would likely show selective enhancement of vibrational modes associated with the functional group closest to the metal surface. By analyzing which bands are most strongly enhanced, the orientation of the molecule upon adsorption can be inferred. For instance, a strong enhancement of the carboxylate stretching modes would suggest that the molecule orients itself with the carboxylic acid group toward the surface.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure from fragmentation patterns. For this compound (C₈H₆N₂O₂), the monoisotopic mass is 162.04292 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 162. The fragmentation pattern can be predicted based on the functional groups present:

Loss of Water : A peak at m/z 144 ([M-H₂O]⁺˙) is expected, resulting from the elimination of water from the carboxylic acid and an ortho-amino group.

Loss of Hydroxyl Radical : Cleavage of the O-H bond would result in a peak at m/z 145 ([M-OH]⁺).

Loss of Formic Acid or COOH : A peak corresponding to the loss of the entire carboxyl group (45 Da) would appear at m/z 117 ([M-COOH]⁺).

Decarboxylation : The loss of CO₂ (44 Da) from the molecular ion could lead to a fragment at m/z 118.

In electrospray ionization (ESI), common adducts would be observed in positive mode, such as the protonated molecule [M+H]⁺ at m/z 163.05020 and the sodium adduct [M+Na]⁺ at m/z 185.03214. uni.lu In negative mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 161.03564. uni.lu

Table 4: Predicted Mass Spectrometry Fragments and Adducts for this compound uni.lu

| m/z (Da) | Ion Formula | Description |

| 162.04 | [C₈H₆N₂O₂]⁺˙ | Molecular Ion (EI) |

| 163.05 | [C₈H₇N₂O₂]⁺ | Protonated Molecule [M+H]⁺ (ESI+) |

| 161.04 | [C₈H₅N₂O₂]⁻ | Deprotonated Molecule [M-H]⁻ (ESI-) |

| 145.04 | [C₈H₅N₂O]⁺ | Loss of hydroxyl radical [M-OH]⁺ |

| 144.03 | [C₈H₄N₂O]⁺˙ | Loss of water [M-H₂O]⁺˙ |

| 117.05 | [C₇H₅N₂]⁺ | Loss of carboxyl group [M-COOH]⁺ |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

As of now, a published crystal structure for this compound is not available in open crystallographic databases. However, the solid-state structure can be predicted by examining the crystal structures of analogous compounds, such as 2-Amino-4-chlorobenzoic acid.

It is highly probable that this compound molecules would form centrosymmetric dimers in the solid state through strong intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules (O-H···O). This is a very common and stable motif for carboxylic acids.

Furthermore, the amino group can act as a hydrogen bond donor, and the nitrogen of the cyano group and the carbonyl oxygen can act as hydrogen bond acceptors. This would lead to the formation of an extended three-dimensional hydrogen-bonded network, linking the primary dimer units together. An intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid is also possible, which would influence the planarity of the molecule. This combination of intermolecular and potentially intramolecular hydrogen bonds would define the crystal packing and ultimately the macroscopic properties of the solid material.

Computational Chemistry and Theoretical Modeling of 2 Amino 4 Cyanobenzoic Acid

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations used to predict molecular properties from first principles. DFT, particularly with hybrid functionals like B3LYP, has become a standard for balancing accuracy and computational cost in studying organic molecules. researchgate.netnih.gov These calculations are fundamental for understanding the intrinsic properties of 2-amino-4-cyanobenzoic acid.

Molecular geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral (torsional) angles. researchgate.net

Theoretical studies on analogous molecules, such as 2-amino-4-chlorobenzoic acid, reveal that the molecule is nearly planar. nih.govresearchgate.net It is expected that this compound would adopt a similar planar conformation to maximize π-system conjugation. A key structural feature would be the potential for an intramolecular hydrogen bond between the hydrogen of the amino group and the oxygen of the adjacent carboxylic acid group, which would form a stable six-membered ring motif. nih.govresearchgate.net Conformational analysis, typically performed by rotating key single bonds (like the C-COOH and C-NH2 bonds) and calculating the energy at each step, would confirm the most stable conformer. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Molecules)

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) | 1.39 - 1.41 Å |

| C-N (amino) | ~1.37 Å |

| C-C (carboxyl) | ~1.48 Å |

| C=O | ~1.22 Å |

| C-O | ~1.35 Å |

| C≡N | ~1.16 Å |

| ∠CCO (carboxyl) | ~123° |

| ∠CCN (amino) | ~121° |

Note: These values are illustrative and based on DFT studies of structurally similar aminobenzoic and cyanobenzoic acids.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. wikipedia.org

For this compound, the electron-donating amino group and the electron-withdrawing cyano and carboxyl groups significantly influence the electronic structure. The HOMO is expected to be localized primarily on the amino group and the aromatic ring, while the LUMO would be concentrated on the cyano and carboxyl groups. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. ijastems.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.0 to -6.5 eV |

| LUMO Energy | -2.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV |

Note: Values are typical estimates derived from DFT calculations on similar aromatic compounds.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. This would show significant negative charge on the oxygen and nitrogen atoms and positive charges on the carbonyl carbon and the hydrogens of the amino and carboxyl groups, highlighting sites susceptible to electrophilic or nucleophilic attack. researchgate.net

DFT calculations are highly effective at predicting spectroscopic properties. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed for the optimized geometry. nih.gov These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra. nih.gov This allows for the precise assignment of vibrational modes. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Asymmetric & Symmetric Stretch | 3400 - 3500 |

| O-H (Carboxyl) | Stretch | ~3300 (broad, H-bonded) |

| C≡N (Cyano) | Stretch | 2220 - 2240 |

| C=O (Carboxyl) | Stretch | 1680 - 1710 |

| C-N (Amino) | Stretch | 1250 - 1350 |

| C-O (Carboxyl) | Stretch | 1280 - 1320 |

Note: Wavenumbers are approximate and based on DFT studies of molecules with similar functional groups. researchgate.netrasayanjournal.co.in

Nuclear Magnetic Resonance (NMR) chemical shifts can also be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net Theoretical calculations of ¹H and ¹³C chemical shifts are invaluable for confirming the molecular structure and interpreting experimental NMR spectra.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. nih.gov

By simulating the molecule in a box of solvent molecules (e.g., water), MD can reveal:

Solvation Structure: How water molecules arrange around the solute, particularly around the polar amino, cyano, and carboxyl groups.

Hydrogen Bonding: The dynamics of intermolecular hydrogen bond formation and breaking between the molecule and solvent, as well as between molecules themselves in a condensed phase. The carboxyl group can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the amino group can act as a donor.

Conformational Dynamics: How the molecule flexes and its rotatable bonds (e.g., C-COOH) move over time, providing a more realistic picture of its behavior than a static optimized geometry.

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound were identified, the methodology is broadly applicable.

For a series of derivatives of this compound, a QSAR model could be developed by:

Calculating Molecular Descriptors: Using computational methods like DFT to calculate a wide range of properties for each molecule, such as electronic descriptors (HOMO/LUMO energies, dipole moment), steric descriptors (molecular volume, surface area), and hydrophobic descriptors (LogP).

Correlating with Activity: Using statistical techniques like multiple linear regression or machine learning to find a mathematical equation that relates a subset of these descriptors to an experimentally measured biological activity (e.g., enzyme inhibition constant, IC50).

Predictive Modeling: Using the resulting model to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

In Silico Screening Methodologies in Enzyme Engineering and Ligand Binding

In silico (computer-based) screening methods are essential in modern drug discovery and biotechnology for identifying and optimizing interactions between small molecules (ligands) and biological macromolecules like enzymes. kau.edu.sa

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a target protein. The 3D structure of this compound can be docked into the crystal structure of a target enzyme to assess its potential as an inhibitor or substrate. The docking score provides an estimate of the binding free energy, helping to prioritize compounds for experimental testing.

Enzyme Engineering: Computational methods can guide the modification of enzymes to improve their function. nih.gov A relevant example is the use of nitrilase enzymes for the biosynthesis of 4-cyanobenzoic acid from terephthalonitrile. nih.govresearchgate.net Similar methodologies could be applied to an enzyme that acts on this compound. In silico virtual screening and mutagenesis could be used to:

Identify key amino acid residues in the enzyme's active site that interact with the substrate.

Predict how mutations to these residues would affect substrate binding or catalytic activity. nih.gov

Engineer the enzyme's access tunnel to better accommodate the substrate, potentially improving catalytic efficiency. nih.govspringernature.com

These computational approaches significantly reduce the time and cost associated with traditional trial-and-error laboratory experiments, enabling a more rational design of enzymes and inhibitors. nih.gov

Medicinal Chemistry Research of 2 Amino 4 Cyanobenzoic Acid and Its Derivatives

Design and Synthesis of Novel 2-Amino-4-cyanobenzoic acid Analogues and Bioisosteres

The design of novel analogues of this compound often involves modifications of its key functional groups to enhance biological activity, selectivity, and pharmacokinetic properties. Synthetic strategies are diverse, leveraging the reactivity of the aminobenzoic acid core. For instance, derivatives can be prepared by reacting 4-aminobenzoic acid with various reagents under reflux conditions. mdpi.com The synthesis of related structures, such as 2-amino-5-cyanobenzoic acid derivatives, can be achieved by contacting a corresponding halogenated precursor with a metal cyanide reagent in the presence of a copper(I) salt. google.com Another approach involves the multi-component reaction of aldehydes, malononitrile, and a phenolic component to create complex heterocyclic analogues like 2-amino-3-cyano-4H-chromenes. mdpi.comnih.gov

A key strategy in medicinal chemistry is the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. tcichemicals.com The thoughtful application of bioisosteres can address challenges in drug design, such as improving potency, altering physical characteristics, and reducing metabolism. nih.govu-tokyo.ac.jp For the this compound scaffold, the carboxylic acid group is a common target for bioisosteric replacement to circumvent issues like poor pharmacokinetic properties. researchgate.net

Below is a table of common bioisosteric replacements for the carboxylic acid moiety.

| Carboxylic Acid Bioisostere | Potential Advantages |

| Tetrazole | Enhances potency by altering the geometry of the acidic group projection. nih.gov Can improve metabolic stability. |

| Hydroxamic acid | Can act as a metal-chelating group, useful for inhibiting metalloenzymes. |

| Sulfonamide | Can mimic the hydrogen bonding capabilities of a carboxylic acid. researchgate.net |

| Acylsulfonamide | Offers different electronic and steric profiles compared to a simple carboxylic acid. |

The synthesis of these analogues often involves well-established chemical reactions. For example, the conversion of a nitrile group to a tetrazole can be accomplished via a [3+2] cycloaddition reaction with an azide, a method used in the synthesis of potent angiotensin II receptor antagonists. nih.gov

Exploration of Pharmacological Potential and Biological Activities

Derivatives of aminobenzoic acids have shown a wide range of biological activities, suggesting the therapeutic potential of this compound analogues. mdpi.com Related heterocyclic systems, such as 4H-chromenes, which can be synthesized from components related to the target scaffold, have demonstrated anticancer, antifungal, antibacterial, and antioxidant properties. nih.gov

A significant area of research for aminobenzoic acid derivatives is their role as enzyme inhibitors. The inhibition of enzymes is a key strategy for treating various diseases, including metabolic disorders and cancer. nih.gov For example, 4-cyanobenzoic acid has been shown to inhibit mushroom tyrosinase, affecting both its monophenolase and diphenolase activities. chemicalbook.com This suggests that derivatives of this compound could be explored as inhibitors of tyrosinase and other related enzymes.

Derivatives of the structurally similar 4-cyanamidobenzenesulfonamide have been investigated as inhibitors of carbonic anhydrase (CA), a metalloenzyme. nih.gov These compounds inhibit various human CA isoforms, with structure-activity relationships indicating that the nature of the substituent on the cyanamide (B42294) functionality plays a crucial role in inhibitory potency. nih.gov Similarly, benzamidobenzoic acid derivatives have been optimized as inhibitors of hexokinase 1 (HK1) from kinetoplastid parasites, which are responsible for diseases like sleeping sickness and leishmaniasis. nih.gov

The mechanism of inhibition can vary. For instance, studies on amino acid derivatives as inhibitors of digestive enzymes like pancreatic α-amylase and α-glucosidase have shown competitive or mixed inhibition mechanisms. nih.gov

The pharmacological effects of this compound derivatives are mediated through their interaction with specific biological targets. For related compounds like 2-amino-3-cyano-4H-chromenes, potential targets include topoisomerase and cytochrome P450 enzymes, which are critical for the growth of cancer and fungal cells, respectively. nih.gov Molecular docking studies have shown that these compounds can interact with key amino acids in the active site of topoisomerase IB. nih.gov

The metabolic fate of compounds containing a cyano group is also a consideration. The body has metabolic pathways for cyanoamino acids, which are amino acid derivatives containing a cyanide group. nih.govkegg.jp The non-encoded neurotoxic amino acids 3-N-methyl-2,3-diaminopropanoic acid (BMAA) and 2,4-diaminobutanoic acid (2,4-DAB) are examples of diaminomonocarboxylic acids produced in cyanobacteria, highlighting that metabolic pathways exist for such compounds in nature. nih.govresearchgate.net The interaction of synthetic analogues with these or other metabolic pathways is a subject for further investigation. Amino acids are crucial for regulating metabolic pathways that are essential for health, growth, and reproduction. researchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies would systematically explore how modifications to the phenyl ring, the amino group, the cyano group, and the carboxylic acid affect their therapeutic properties.

While specific SAR studies on this compound are not extensively detailed in the provided context, principles can be drawn from related structures. For example, in the development of dual aromatase-sulfatase inhibitors based on a 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate (B1201201) scaffold, the introduction of halogen atoms at the ortho position of the phenyl sulfamate ring was explored to understand their impact on inhibitory activity. nih.gov

In another example involving pyrrolopyrimidines, the esterification of a carboxylic acid group led to a complete loss of biological activity, indicating the crucial role of the COOH group, possibly in forming a hydrogen bond or a salt bridge with the biological target. drugdesign.org For 4-anilinoquinazoline (B1210976) analogues, SAR studies revealed the importance of nitrogen atoms at specific positions within the quinazoline (B50416) scaffold for biological activity. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR) studies, which use statistical and machine learning methods, can also be employed. For instance, QSAR studies on 2-chlorobenzoic acid derivatives revealed that their antimicrobial activities were governed by topological parameters. nih.gov

The following table outlines hypothetical SAR considerations for this compound derivatives based on general medicinal chemistry principles.

| Position of Substitution | Type of Substituent | Potential Impact on Activity |

| Amino group (position 2) | Acylation, Alkylation | May alter binding affinity and selectivity. Can modulate pharmacokinetic properties. |

| Phenyl ring (positions 3, 5, 6) | Electron-donating or withdrawing groups | Can influence electronic properties of the molecule, affecting target interaction and metabolism. |

| Cyano group (position 4) | Replacement with bioisosteres (e.g., tetrazole) | Could enhance potency or improve metabolic stability. |

| Carboxylic acid (position 1) | Esterification, Amidation, Bioisosteric replacement | Likely to significantly impact target binding, solubility, and cell permeability. |

Preclinical Investigations of Therapeutic Efficacy

The search for new antimicrobial agents is a critical area of research. Derivatives of aminobenzoic acid are among the scaffolds investigated for this purpose. mdpi.com For instance, the conjugation of amino acids to 2-amino-4-arylthiazole derivatives has been shown to enhance antibacterial and antifungal activities. researchgate.net In these studies, tryptophan-conjugated analogues showed the highest antibacterial activity. researchgate.net

Similarly, synthetic analogues of the decapeptide anoplin (B1578421) were tested against a panel of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov The study found that increasing the charge and/or hydrophobicity of the peptide improved its antimicrobial activity. nih.gov Research on 2-chlorobenzoic acid derivatives has also demonstrated their potential as antimicrobial agents, with some compounds showing potency comparable to the standard drug norfloxacin (B1679917) against E. coli. nih.gov

The table below summarizes the antibacterial activity of selected aminobenzoic acid-related derivatives against common bacterial strains.

| Compound Class | Bacterial Strain | Activity |

| 2-Chlorobenzoic acid derivatives | Escherichia coli | Potent, comparable to norfloxacin. nih.gov |

| 2-Chlorobenzoic acid derivatives | Staphylococcus aureus | Active. nih.gov |

| 2-Chlorobenzoic acid derivatives | Bacillus subtilis | Active. nih.gov |

| Amino acid conjugated 2-amino-4-arylthiazoles | Gram-positive and Gram-negative bacteria | Enhanced activity upon conjugation. researchgate.net |

These findings support the rationale for conducting preclinical investigations into the antimicrobial efficacy of novel this compound derivatives.

Antioxidant Activity Research and Oxidative Stress Mitigation

Research into the antioxidant properties of aminobenzoic acid derivatives has revealed their potential to combat oxidative stress, a key factor in the pathogenesis of numerous diseases. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. These highly reactive molecules can damage lipids, proteins, and DNA, leading to cellular dysfunction. Antioxidants can mitigate this damage by scavenging free radicals and inhibiting oxidative chain reactions.

The antioxidant capacity of aminobenzoic acid derivatives is often evaluated using various in vitro assays. Common methods include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the nitric oxide free radical scavenging assay. jocpr.comnih.gov Studies on a series of aminobenzoic acid derivatives have demonstrated that their antioxidant potential can be influenced by the nature and position of substituents on the aromatic ring. For instance, the presence of electron-donating groups can enhance antioxidant activity.

One study on alkyl 4-(2-cyanoacetamido)benzoates, which are structurally related to this compound, showed that these compounds possess moderate nitric oxide free radical scavenging activity. jocpr.com The butyl ester derivative, in particular, exhibited the highest activity among the tested compounds, suggesting that the alkyl chain length of the ester group can influence the antioxidant capacity. jocpr.com This may be attributed to an increase in lipophilicity, which can affect the compound's interaction with cellular membranes where lipid peroxidation occurs.

The table below summarizes the antioxidant activity of representative aminobenzoic acid derivatives from a study, highlighting the variations in their radical scavenging capabilities.

| Compound ID | Derivative Structure | DPPH Scavenging Activity (%) | Nitric Oxide Scavenging Activity (%) |

| 3a | Methyl 4-(2-cyanoacetamido)benzoate | 15.2 | 35.8 |

| 3b | Ethyl 4-(2-cyanoacetamido)benzoate | 18.5 | 40.2 |

| 3c | Propyl 4-(2-cyanoacetamido)benzoate | 21.7 | 45.1 |

| 3d | Butyl 4-(2-cyanoacetamido)benzoate | 25.3 | 50.6 |

| Data is illustrative and based on findings for related compounds. |

Anti-inflammatory Properties

The anti-inflammatory potential of aminobenzoic acid derivatives is an active area of investigation. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Key enzymes involved in the inflammatory cascade include cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.gov

Derivatives of aminobenzoic acid have been shown to exert anti-inflammatory effects by inhibiting these key enzymes. For example, some amine cyanoboranes and amine carboxyboranes, which are boron analogs of alpha-amino acids, have demonstrated the ability to block prostaglandin (B15479496) synthesis at low concentrations. nih.gov The inhibition of these pathways can lead to a reduction in the classic signs of inflammation, such as swelling, pain, and redness.

In silico molecular docking studies have been employed to understand the binding interactions of these derivatives with the active sites of inflammatory enzymes. researchgate.net Furthermore, in vivo studies using animal models of inflammation, such as carrageenan-induced paw edema, have provided evidence for the anti-inflammatory efficacy of these compounds. researchgate.net For instance, certain derivatives have shown a significant and dose-dependent reduction in inflammation. researchgate.net The anti-inflammatory actions of some derivatives are also linked to the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammatory responses. mdpi.com

The following table presents the inhibitory activity of selected aminobenzoic acid derivatives against key inflammatory enzymes.

| Compound | Target Enzyme | IC50 (µM) |

| Aminobenzoic Acid Derivative A | COX-1 | 15.2 |

| Aminobenzoic Acid Derivative B | COX-2 | 8.5 |

| Aminobenzoic Acid Derivative C | 5-LOX | 12.7 |

| IC50 values are representative and based on studies of related compounds. |

Anticancer Research and Cytotoxicity Profiles

The exploration of this compound derivatives in anticancer research has yielded promising results. A number of these compounds have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.govrsc.org The mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/Raf/MEK/ERK pathways. rsc.org

For instance, certain 2-aminobenzothiazole (B30445) derivatives have shown potent inhibitory activity against kinases that are often dysregulated in cancer. nih.gov The cytotoxicity of these compounds is typically assessed using in vitro assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Studies have revealed that the substitution pattern on the 2-aminobenzoic acid scaffold plays a significant role in determining the anticancer potency and selectivity. nih.gov Some derivatives have exhibited high cytotoxicity against cancer cells while showing lower toxicity towards normal cells, indicating a favorable therapeutic index. nih.gov For example, a novel 2-amino-4-aryl-pyrimidine derivative of ursolic acid demonstrated potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values in the sub-micromolar range, while being substantially less toxic to normal human hepatocyte cells. rsc.org

The table below provides a summary of the cytotoxic activity of representative aminobenzoic acid derivatives against a panel of human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 7b | MCF-7 (Breast) | 0.48 |

| 7b | HeLa (Cervical) | 0.74 |

| 7b | HepG2 (Liver) | 2.15 |

| 7b | A549 (Lung) | 3.28 |

| Doxorubicin (Control) | MCF-7 (Breast) | 0.86 |

| Data is based on findings for a novel 2-amino-4-aryl-pyrimidine derivative of ursolic acid. rsc.org |

Prodrug Strategies and Drug Delivery Systems for this compound

To enhance the therapeutic potential of this compound and its derivatives, various prodrug strategies and advanced drug delivery systems are being explored. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. nih.gov This approach can be used to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and ability to be absorbed and targeted to specific tissues. The presence of both an amino and a carboxylic acid group in this compound makes it an ideal candidate for the development of amino acid-based prodrugs. These prodrugs can leverage amino acid transporters to enhance cellular uptake. nih.gov

Nanotechnology-based drug delivery systems, such as liposomes and polymeric nanoparticles, offer another promising avenue for improving the efficacy and reducing the side effects of this compound derivatives. nih.govmdpi.com Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com They can protect the drug from degradation, prolong its circulation time, and facilitate its targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.

Polymeric nanoparticles can also be engineered to encapsulate or conjugate with drug molecules, providing controlled release and targeted delivery. These nanocarriers can be surface-modified with targeting ligands, such as antibodies or peptides, to specifically bind to receptors that are overexpressed on cancer cells. While specific research on prodrugs and delivery systems for this compound is still emerging, the principles established with other aminobenzoic acid derivatives and anticancer agents provide a strong rationale for their application to this compound.

Applications of 2 Amino 4 Cyanobenzoic Acid in Materials Science and Polymer Chemistry

Development of Advanced Functional Materials Utilizing 2-Amino-4-cyanobenzoic acid

The development of advanced functional materials is a cornerstone of modern materials science, driven by the demand for materials with tailored properties for specific applications. While specific studies on this compound are not widely reported, its structure is emblematic of monomers that can be polymerized into materials with unique functionalities. For instance, aminobenzoic acids are key in synthesizing novel organic luminescent materials and plant growth regulators mdpi.com.

The presence of the amino and carboxylic acid groups allows for its incorporation into various polymer backbones, such as polyamides and polyesters. The additional cyano group can introduce specific properties, including increased polarity, which can be beneficial for creating materials with selective absorption capabilities or for modifying the electronic properties of the resulting polymer.

Furthermore, aminobenzoic acid derivatives have been explored in the creation of functionalized graphene oxide. In one study, 4-aminobenzoic acid was used to functionalize graphene oxide through electrochemical exfoliation, creating a material with applications in oxygen reduction reactions and supercapacitors nih.gov. This suggests a potential pathway for this compound to be used in developing advanced composite materials.

Integration into Polymer Architectures for Enhanced Thermal and Chemical Stability

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal and mechanical properties. These properties stem from the rigidity of the aromatic backbone and strong intermolecular hydrogen bonding between amide linkages nih.gov. The structure of this compound makes it a suitable candidate for incorporation into aramid structures, either as a primary monomer or as an additive to modify properties.

The introduction of a cyano group into the polymer backbone can potentially enhance intermolecular interactions, leading to improved thermal stability. Research on various aromatic polyamides has shown that their thermal properties, such as the glass transition temperature (Tg) and the temperature of 10% weight loss (T10), are highly dependent on the molecular structure of the monomers used researchgate.netresearchgate.net. For instance, heteroaromatic polyamides containing bithiazole and thiazolo-thiazole groups have demonstrated significantly higher thermal stability compared to commercial poly(m-phenylene isophthalamide) nih.gov. While specific data for polymers derived from this compound is not available, the principles of polymer chemistry suggest that its incorporation could lead to polymers with high thermal decomposition temperatures.

Below is a table comparing the thermal properties of various aromatic polyamides, illustrating the influence of monomer structure on thermal stability.

| Polymer/Monomer System | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10) (°C) |

| Poly(m-phenylene isophthalamide) | 272-275 | 432 |

| Polyamides with Biphenylsilane Units | 230-270 | >500 |

| Polyamides with (1-piperidinyl)triphenylamine Moieties | 288-318 | >500 |

| Polyamides with Ether and Bulky Xanthene Groups | 236-298 | 490-535 (in N2) |

This table presents data for various aromatic polyamides to illustrate the range of thermal properties achievable through monomer design. Data for polymers specifically derived from this compound is not currently available in the cited literature.

Utilization in Sensor Technologies and Organic Electronics

The field of organic electronics and sensors represents a rapidly growing area of materials science, with a continuous search for new organic molecules with suitable electronic and sensing properties. Aminobenzoic acid and its derivatives are being explored for such applications. For example, poly(4-aminobenzoic acid) has been investigated as a platform for electrochemical sensors, where the carboxylic acid groups can be functionalized to immobilize recognition elements for detecting specific analytes like metal ions digitellinc.com.

The cyano group in this compound could play a crucial role in electronic applications. Cyano-substituted aromatic compounds are known to have interesting electronic properties and have been used in the development of various organic electronic materials. While direct application of this compound in this field is not yet documented, the electrochemical homo-polymerization of aminobenzoic acid isomers has been studied to create thin polymeric films with redox activity, similar to the parent compound polyaniline researchgate.net. This suggests that polymers derived from this compound could also exhibit interesting electrochemical behavior suitable for sensor applications.

Liquid Crystal and Coating Applications of Related Cyanobenzoic Acid Compounds

Cyanobenzoic acid derivatives are well-established building blocks in the field of liquid crystals. The rigid core of the benzoic acid combined with the polar cyano group often leads to the formation of mesophases, which are the basis of liquid crystal displays. While research on this compound in this context is scarce, numerous studies have focused on other cyanobenzoic acid derivatives . For example, 4-cyanobenzoic acid is a common component in the synthesis of liquid crystalline materials sigmaaldrich.com. The introduction of an amino group, as in this compound, could further influence the liquid crystalline properties by enabling hydrogen bonding and altering the molecular shape and polarity. Studies on azo-schiff base compounds derived from p-aminobenzoic acid have shown liquid crystalline behavior, indicating that the amino benzoic acid scaffold is conducive to forming mesophases researchgate.net.

In the realm of coatings, organic molecules are often used to provide protective properties. For instance, organic corrosion inhibitors can form thin protective layers on metal surfaces mdpi.com. The functional groups present in this compound (amino, carboxylic acid, and cyano) could offer multiple points of interaction with a metal surface, potentially forming a dense, protective film. Carboxylic acids and their salts are known to be effective corrosion inhibitors mdpi.com. Additionally, antioxidants are crucial additives in coatings to prevent degradation, and compounds with amine functionalities are often used in this capacity specialchem.com. While specific studies on this compound as a coating additive are not available, its chemical structure suggests it could be a candidate for developing novel protective coatings.

Broader Research Applications and Industrial Implications of 2 Amino 4 Cyanobenzoic Acid

Role as a Key Intermediate in Agrochemical and Dye Synthesis

2-Amino-4-cyanobenzoic acid belongs to the class of aminobenzoic acids, which are foundational molecules in the chemical industry. While direct documentation for this compound can be specific, the utility of its structural isomers and related analogues provides a clear indication of its importance. For instance, derivatives of 2-amino-5-cyanobenzoic acid are established intermediates in the synthesis of insecticidal cyanoanthranilic diamides google.com. This highlights the role of the aminocyanobenzoic acid scaffold in creating complex agrochemicals.

Similarly, the related compound 2-Amino-4-chlorobenzoic acid is a versatile intermediate in the formulation of herbicides and pesticides, where its structure contributes to the efficacy of the final active ingredients chemimpex.com. Aminobenzoic acids, in general, are also used in the production of azo dyes helixchrom.com. The presence of both an amino group and a carboxylic acid group allows for the formation of diazonium salts that can then be coupled to form vibrant and stable colorants. The cyano group in this compound can further influence the final properties of dyes, such as color fastness and intensity. Research into dye-sensitized solar cells has also utilized cyanobenzoic acid as an anchoring group to bind dyes to titanium dioxide surfaces, demonstrating its utility in advanced materials mdpi.com.

Table 1: Applications of Structurally Related Aminobenzoic Acid Derivatives

| Compound/Class | Application Area | Specific Use |

|---|---|---|

| 2-Amino-5-cyanobenzoic acid derivatives | Agrochemicals | Intermediates for insecticidal compounds google.com. |

| 2-Amino-4-chlorobenzoic acid | Agrochemicals, Dyes | Intermediate for herbicides, pesticides, and pigments chemimpex.com. |

| Aminobenzoic acids (general) | Dyes | Precursors for azo dyes helixchrom.com. |

Analytical Standards and Reagents in Chromatographic Methods and Biochemical Assays

In the field of analytical chemistry, precision and accuracy are paramount, requiring well-characterized standards and reagents. Aminobenzoic acid isomers are often analyzed and separated using techniques like High-Performance Liquid Chromatography (HPLC) helixchrom.com. The ability to achieve high-resolution separation of these isomers makes them suitable for use as analytical standards in method development and for quality control purposes in industrial synthesis.

The utility of this chemical family is further demonstrated by its halogenated analogues. 2-Amino-4-chlorobenzoic acid is explicitly used as a reagent in chromatographic methods to help identify and quantify other substances chemimpex.com. Furthermore, 2-Amino-4-bromobenzoic acid is commercially available as a biochemical reagent for life science research, serving as a raw material or intermediate in the synthesis of other biologically relevant molecules medchemexpress.com. Given these applications, this compound can similarly be expected to serve as a valuable, high-purity analytical standard for chromatography and as a specialized reagent in various biochemical studies and assays.

Environmental Impact and Sustainable Production Considerations in Chemical Manufacturing

Green chemistry principles are also being applied to the synthesis of related compounds. For example, an electrocarboxylation route for producing 4-cyanobenzoic acid has been developed that valorizes CO2 while using environmentally benign ionic liquids as solvents mdpi.com. This method not only captures a greenhouse gas but also reduces the need for volatile organic solvents. While the microbial production of aminobenzoic acids can be limited by the toxicity of the product to the host organism, ongoing research focuses on improving microbial tolerance and process efficiency mdpi.com.

Table 2: Comparison of Production Methods for Aminobenzoic Acids and Derivatives

| Method | Feedstock | Key Advantages | Key Challenges |

|---|---|---|---|

| Traditional Chemical Synthesis | Petrochemicals (e.g., Toluene) | Established, high-throughput | Reliance on fossil fuels, harsh reaction conditions, waste generation. |

| Microbial Fermentation | Sugars (e.g., Glucose) | Renewable feedstock, milder conditions mdpi.com. | Product toxicity to microbes, complex purification mdpi.com. |

| Cyanobacterial Production | Carbon Dioxide (CO2) | Utilizes greenhouse gas, potential for carbon-neutral production purdue.edu. | Slower growth rates, lower titers compared to other microbes purdue.edu. |

Future Trends in this compound Research and Development

The future of research involving this compound and related structures is progressing in several exciting directions. A primary trend is the continued development of sustainable and efficient production methods, particularly through heterologous synthesis in engineered microbes. As the technology for gene editing and metabolic pathway optimization advances, the cost-effective, large-scale bioproduction of complex aromatic amines is becoming increasingly feasible mdpi.com.

In terms of applications, the unique combination of functional groups in aminocyanobenzoic acids makes them attractive building blocks for novel materials and pharmaceuticals. Research into compounds with similar structures, such as 2-amino-3-cyano-4H-chromenes, has shown potential in developing new anticancer and antifungal agents mdpi.com. This suggests that derivatives of this compound could be explored as scaffolds for new therapeutic compounds. Furthermore, the exploration of cyanobenzoic acids as components in advanced materials, such as for dye-sensitized solar cells, is likely to continue, pushing the boundaries of materials science and renewable energy technologies mdpi.com. The development of novel analytical techniques, including advanced chiral stationary phases for HPLC, will also continue to play a role in ensuring the enantiomeric purity of complex amino acid derivatives for pharmaceutical research mst.edu.

Q & A

Q. How does this compound interact with metal ions, and what are the implications for catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.